molecular formula C8H9BO4 B114199 4-Borono-3-methylbenzoic acid CAS No. 158429-66-4

4-Borono-3-methylbenzoic acid

Cat. No. B114199
CAS RN: 158429-66-4
M. Wt: 179.97 g/mol
InChI Key: QIGSMEYLQVLGRY-UHFFFAOYSA-N
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Description

4-Borono-3-methylbenzoic acid is a boronic acid derivative, which is an important intermediate in organic synthesis. It is closely related to compounds that have been widely used in various organic reactions, such as Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives. These reactions are pivotal in the synthesis of many natural products and organic materials .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or catalytic systems. For instance, the synthesis of carbazole alkaloids like clausine C and others has been achieved through copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by Pd-catalyzed intramolecular C–H arylation . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, has been described using a two-step reaction process starting with an organolithium reagent to synthesize the boronic acid, followed by an oxidation reaction to yield the target product .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, with the potential for various interactions. For example, the study of bulky m-terphenylboronic acid revealed that it can form hydrogen-bonded carbene boronic acid adducts with strong O-H···C contacts. In some cases, these boronic acids can deprotonate to afford anionic boranuidacarboxylic acids, which feature bifurcated hydrogen bonds contributing significantly to the stabilization of the reactive B=O double bond .

Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions. They can participate in C–N bond formation via cross-coupling reactions, as seen in the synthesis of methyl carbazole-3-carboxylate derivatives . Additionally, boronic acids can be involved in Friedel–Crafts acylation reactions, as demonstrated by the acylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure and the presence of functional groups. For instance, the solvent-dependent coordination polymers of cobalt complexes with 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid show that the formation of these complexes and their self-assembly into three-dimensional structures are highly dependent on the solvents used during synthesis . The vibrational spectroscopy of 4-aminobenzoic acid, a structurally similar compound to 4-borono-3-methylbenzoic acid, has provided insights into the effects of isotopic labels and the identification of different isomers based on their vibrational spectra .

Scientific Research Applications

Organic Synthesis and Natural Product Synthesis

Advanced Material Development

The development of phenylboronic-acid-modified nanoparticles illustrates the compound's significant potential in biological and biomedical applications. These nanoparticles, modified with boronic acid moieties, have shown promise as antiviral inhibitors against Hepatitis C virus, demonstrating a novel "borono-lectin" approach to blocking viral entry. This application not only highlights the antiviral potential of boronic acid derivatives but also their reduced cellular toxicity compared to other nanoparticles, suggesting a viable therapeutic strategy for viral infections (Khanal et al., 2013).

Fluorescence Sensing and Bioimaging

Boronic acids, including derivatives of 4-borono-3-methylbenzoic acid, have been utilized in the development of fluorescent sensors for carbohydrates and bioactive substances. This application leverages the boronic acid moiety's ability to change fluorescent properties upon binding with sugars under physiological conditions. Such fluorescent boronic acids are instrumental in creating sensors for detecting various biological and chemical analytes, offering a sensitive and selective means for probing and analyzing biological systems (Wang et al., 2005).

Environmental Applications

In the context of environmental science, boronic acids have been explored for their potential in adsorption technologies aimed at treating boron pollution. A novel boron-adsorbing magnetic material with boronate affinity demonstrated significant adsorption performance and recyclability. This material, capable of efficiently removing boronic acid from solutions, highlights the environmental applications of boronic acid derivatives in water treatment and pollution control, offering a sustainable solution to boron-related environmental issues (Zhang et al., 2021).

properties

IUPAC Name

4-borono-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGSMEYLQVLGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622546
Record name 4-Borono-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-3-methylbenzoic acid

CAS RN

158429-66-4
Record name 4-Borono-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-methylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred solution of 4-bromo-3-methylbenzoic acid (5.0 g, 0.02 mole) in dry THF (250 ml) at -78° C. under argon was treated with 1.6M n-butyllithium in hexane (36.3 ml, 0.05 mole). The mixture changed from a clear solution to an orange suspension. This was stirred at -78° C. for 0.25 h, then treated with triisopropyl borate (13.4 ml, 0.05 mole) and stirred at -78° C. for a further 1 h. The mixture was allowed to warm to room temp. and stir for 19 h, then treated with water (25 ml) and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 10% methanol/dichloromethane to afford the title compound as a white solid (2.63 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.3 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A stirred solution of 4-bromo-3-methylbenzoic acid (5.0 g, 0.020 mole) in dry THF (250 ml) at -78° C. under argon was treated with 1.6M n-butyllithium in hexane (36 ml, 0.057 mole). After 15 minutes, the reaction mixture was treated with triisopropylborate (13.4 ml, 0.050 mole), then stirred at -78° C. for 1 h, followed by room temp. for 19 h. The mixture was treated with water (25 ml), then concentrated in vacuo and the residue chromatographed on silica gel eluting with 10% methanol/dichloromethane to afford the title compound as a white solid (2.63 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
67%

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